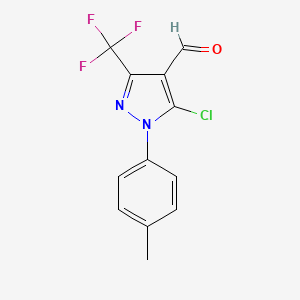

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, a methylphenyl group, and a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For this compound, the starting materials would include a chloro-substituted diketone and a trifluoromethyl-substituted diketone.

Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole compound is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products

Oxidation: 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Lacks the methyl group on the phenyl ring.

1-(4-Methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Lacks the chloro group.

5-Chloro-1-(4-methylphenyl)pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group.

Uniqueness

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde is unique due to the combination of its chloro, methylphenyl, and trifluoromethyl groups, which confer specific chemical and biological properties. The presence of these groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H8ClF3N2O

- Molecular Weight : 272.64 g/mol

Synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole structure. This method has been reported to yield high purity compounds suitable for biological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer (A549)

- Colorectal Cancer

In vitro assays have demonstrated that certain derivatives exhibit significant growth inhibition, with IC50 values often in the micromolar range. For instance, related compounds have shown IC50 values ranging from 0.067 µM to over 49 µM depending on their structural modifications .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vivo studies using carrageenan-induced paw edema models have demonstrated that these compounds can significantly reduce inflammation, suggesting a mechanism that may involve COX inhibition or modulation of other inflammatory pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and may improve receptor binding affinity. |

| Trifluoromethyl Group | Increases metabolic stability and can enhance biological activity against certain targets. |

| Aromatic Substituents | Influence electronic properties and steric hindrance, affecting interaction with biological targets. |

Research indicates that modifications to the pyrazole ring and substituents can lead to improved potency and selectivity against cancer cell lines and inflammatory pathways .

Case Studies and Research Findings

- Antitumor Evaluation : A study evaluated a series of pyrazole derivatives for their antitumor activity against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising antiproliferative effects, particularly against breast and lung cancer cells .

- Inflammation Models : In a study assessing anti-inflammatory effects, derivatives were tested in a carrageenan-induced paw edema model. The results showed significant reductions in paw swelling, indicating effective modulation of inflammatory responses .

Eigenschaften

IUPAC Name |

5-chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O/c1-7-2-4-8(5-3-7)18-11(13)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFZQBFTASNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.